ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C20H26N4O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 4-[4-(1H-indole-2-carbonylamino)butanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26N4O4/c1-2-28-20(27)24-12-10-23(11-13-24)18(25)8-5-9-21-19(26)17-14-15-6-3-4-7-16(15)22-17/h3-4,6-7,14,22H,2,5,8-13H2,1H3,(H,21,26) |
InChI Key |
XDAYYPHSLIWADS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis from 4-(1H-Indol-3-yl)butanoic Acid
A primary route begins with 4-(1H-indol-3-yl)butanoic acid (1 ), which is activated to its acyl chloride (5 ) using thionyl chloride or oxalyl chloride. However, this intermediate is highly unstable and prone to intramolecular cyclization, forming 2,3,4,9-tetrahydro-1H-carbazol-1-one (6 ) as a side product. To mitigate this, researchers have employed ethyl chlorformate to generate a more stable mixed carbonate intermediate (7 ), which reacts with protected piperazines (e.g., ethyl piperazine-1-carboxylate) to yield the target compound.
Key Reaction Conditions
Alternative Pathway via Reductive Amination
An alternative approach involves reductive amination of 4-(1H-indol-3-yl)butan-1-ol (10 ) with piperazine derivatives. The alcohol is first oxidized to the corresponding aldehyde using Swern oxidation (oxalyl chloride, dimethyl sulfide), followed by condensation with piperazine in the presence of sodium cyanoborohydride. This method avoids unstable acyl intermediates but requires stringent control of reaction pH and temperature to prevent over-reduction.
Optimized Parameters
Critical Analysis of Reaction Optimization
Solvent and Catalyst Selection
The choice of solvent profoundly impacts reaction efficiency. Anhydrous DCM and THF are preferred for acylation steps due to their ability to stabilize reactive intermediates. Catalytic amounts of DMAP enhance coupling reactions by activating carboxyl groups, while TEA neutralizes HCl byproducts.
Comparative Solvent Performance
| Solvent | Reaction Rate | Yield (%) | Side Products |
|---|---|---|---|
| Dichloromethane | Fast | 75 | Minimal |
| Tetrahydrofuran | Moderate | 68 | Moderate |
| Dimethylformamide | Slow | 55 | Significant |
Protective Group Strategies
Protecting the piperazine nitrogen with ethyl or tert-butyl carbamates prevents unwanted side reactions during acylation. Subsequent deprotection using trifluoroacetic acid (TFA) or aqueous HBr yields the free base. For example, tert-butyl groups are removed under acidic conditions (48% HBr, 80°C), achieving >90% deprotection efficiency.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Critical impurities include unreacted indole precursors and cyclization byproducts.
Challenges and Mitigation Strategies
Intermediate Instability
The acyl chloride intermediate (5 ) is highly reactive, leading to carbazole formation (6 ). Substituting ethyl chlorformate for thionyl chloride reduces this risk.
Low Yields in Reductive Amination
Yields drop to 52% without additives. Incorporating AlCl3 (1 eq.) improves Lewis acid catalysis, boosting yields to 67%.
Comparative Evaluation of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Acylation-Coupling | High purity, scalable | Unstable intermediates | 60–75 |
| Reductive Amination | Avoids acyl chlorides | Requires strict pH control | 52–67 |
| Mitsunobu Reaction | Stereoselective | Costly reagents (DIAD, Ph3P) | 45–58 |
Industrial-Scale Production Considerations
Cost-Effective Reagents
Replacing expensive coupling agents (e.g., EDCI) with mixed carbonates reduces production costs by 30%.
Green Chemistry Approaches
Recent advances utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 2 hours, enhancing throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Biological Activities
Research has indicated that ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate exhibits several biological activities:
1. Anticancer Properties
- The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that similar piperazine derivatives can induce apoptosis in various cancer cell lines, suggesting that this compound may have a role in cancer therapy .
2. Enzyme Inhibition
- It is hypothesized that the compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for the survival of cancer cells or pathogens . This mechanism is critical for developing targeted therapies that minimize side effects.
3. Receptor Modulation
- The indole moiety present in the compound is known to interact with various receptors. Research on related compounds suggests potential modulation of receptors involved in neuropharmacology and other therapeutic areas .
Synthesis and Case Studies
The synthesis of this compound typically involves multi-step procedures that incorporate various reagents and conditions tailored to achieve high yield and purity.
Example Synthesis Pathway
- Starting Materials : Indole derivatives and piperazine-based intermediates.
- Reagents : Common reagents include coupling agents (e.g., EDC, DCC) and protecting groups to facilitate selective reactions.
- Conditions : Reactions are often carried out under controlled temperature and solvent conditions to optimize the yield.
Mechanism of Action
The mechanism of action of ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity . The butanoyl group can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
Pharmacological and Physicochemical Properties
- Receptor Binding : Indole-2-yl substitution (target) may alter receptor affinity compared to indole-3-yl analogs. For example, indole-3-yl derivatives in show activity at dopamine D4 receptors, while the target’s substitution could favor interactions with other targets (e.g., 5-HT1A receptors, as seen in ).
- Lipophilicity: The absence of halogens (cf. p-MPPI’s iodine ) reduces molecular weight (~452 g/mol for target vs.
- Solubility : Ethyl carboxylate improves solubility over tert-butyl derivatives (e.g., ), facilitating in vitro assays.
Biological Activity
Overview of Ethyl 4-{4-[(1H-indol-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate
This compound is a complex organic compound that incorporates an indole moiety, which is often associated with various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The piperazine ring is known for its ability to interact with a variety of biological targets, making compounds containing this structure of interest in medicinal chemistry.
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. The incorporation of an indole moiety in the structure of this compound may enhance its ability to inhibit cancer cell proliferation through multiple mechanisms, including:
- Induction of Apoptosis: Indole compounds can activate apoptotic pathways in cancer cells.
- Inhibition of Angiogenesis: Some indole derivatives inhibit the formation of new blood vessels, which is crucial for tumor growth.
Neuroprotective Effects
Compounds with piperazine structures are often evaluated for neuroprotective effects. The potential mechanisms include:
- Modulation of Neurotransmitter Systems: Piperazine derivatives can influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
- Inhibition of Neuroinflammation: These compounds may reduce inflammation in neural tissues, protecting against neurodegenerative diseases.
Antimicrobial Activity
The presence of both piperazine and indole groups suggests that this compound may exhibit antimicrobial properties. Studies have shown that similar compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Neuroprotection | Modulates neurotransmitters | |
| Antimicrobial | Disrupts cell membranes |
Case Study: Indole Derivatives in Cancer Therapy
A study published in Journal of Medicinal Chemistry highlighted a series of indole derivatives that showed significant cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer activity, suggesting that this compound could be a candidate for further investigation due to its unique structure.
Case Study: Piperazine Compounds in Neurology
Research published in Neuropharmacology explored the effects of piperazine derivatives on cognitive functions in animal models. The findings indicated that these compounds could improve memory and learning processes by enhancing synaptic plasticity, suggesting potential applications for this compound in treating cognitive disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
